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Introduction

Tardive Dyskinesia (TD) is an involuntary hyperkinetic movement disorder that arises from
chronic exposure to dopamine receptor-blocking agents.[1] The condition is characterized by
repetitive, involuntary movements, often affecting the orofacial region.[1] The pathophysiology
is linked to neuroadaptive changes in the nigrostriatal dopamine pathway, including the
hypersensitivity of D2 dopamine receptors.[1] Vesicular monoamine transporter 2 (VMAT?2)
inhibitors have emerged as a key treatment class, working by depleting presynaptic dopamine
levels and thereby reducing the excessive signaling that causes the abnormal movements.[2]

[3]

SOM3355 is an investigational drug with a novel, multimodal mechanism of action that
suggests its potential as a therapeutic agent for tardive dyskinesia.[4][5] Although clinical
research has primarily focused on its application in Huntington's disease, another hyperkinetic
movement disorder, its pharmacological profile provides a strong rationale for its investigation
in TD.[4][6] SOMS3355 acts as a dual inhibitor of VMAT1 and VMAT2 and also exhibits mild beta
1-adrenergic antagonism.[4][5] This unique combination may not only address the core motor
symptoms of TD but also associated psychiatric and behavioral symptoms.[5]

These application notes provide a comprehensive overview of the current understanding of
SOMS3355 and offer detailed protocols for its preclinical and clinical investigation in the context
of tardive dyskinesia research.
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Mechanism of Action

SOM3355's therapeutic potential in tardive dyskinesia is rooted in its dual inhibition of VMAT1
and VMAT2.[4][7] VMAT?2 is a transport protein found on synaptic vesicles in the central
nervous system that is responsible for packaging monoamines, including dopamine, for release
into the synapse.[2][3] By inhibiting VMAT2, SOM3355 reduces the loading of dopamine into
synaptic vesicles, leading to a depletion of dopamine stores and a subsequent decrease in its
release. This reduction in dopaminergic signaling is the primary mechanism by which other
VMAT2 inhibitors improve the symptoms of tardive dyskinesia.[1][2] The additional mild beta 1-
adrenergic antagonism may contribute to managing anxiety and akathisia, which can be
comorbid with TD.[5]
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Figure 1: Proposed Mechanism of Action of SOM3355 in Tardive Dyskinesia.

Preclinical and Clinical Data (from Huntington's
Disease Studies)

While no clinical trials have been conducted for SOM3355 in tardive dyskinesia, Phase 2a and
Phase 2b studies in Huntington's disease provide valuable insights into its efficacy and safety

profile in a related hyperkinetic movement disorder.

Table 1: Summary of Phase 2a Proof-of-Concept Study
in Huntington's Disease
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Parameter Result Citation
) ) 57.1% of patients met the
Primary Endpoint ] ] [8]
primary endpoint.
Improvement in Total Maximal -1.14 point improvement with 5]

Chorea (TMC) Score

200 mg twice daily vs. placebo.

Adverse Events

Most frequent adverse events

were mild to moderate.

[8]

Table 2: Summary of Phase 2b Clinical Study in
Hunti '< Dij

SOM3355 SOM3355 o
Parameter Placebo Citation
(400mgl/day) (600mgl/day)
Randomized Randomized Randomized
Number of
] across 3 parallel across 3 parallel across 3 parallel [4]
Patients
arms arms arms
) -3.46 (in patients
Change in TMC _
without
Score from - - ) [4]
_ concomitant
Baseline .
neuroleptics)
Study
Discontinuation - - 7.2% [4]
Rate
No worsening of No worsening of No worsening of
depression or depression or depression or
suicidal ideation, suicidal ideation, suicidal ideation,
Key Safety
Findi no somnolence, no somnolence, no somnolence, [4119]
indings
g no akathisia, no no akathisia, no no akathisia, no
cognitive cognitive cognitive
dysfunction. dysfunction. dysfunction.
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Proposed Experimental Protocols for Tardive
Dyskinesia Research

The following protocols are proposed for the investigation of SOM3355 in tardive dyskinesia.

Protocol 1: Preclinical Evaluation in a Rodent Model of
Haloperidol-Induced Tardive Dyskinesia

Objective: To assess the efficacy of SOM3355 in reducing vacuous chewing movements
(VCMSs) in a rat model of tardive dyskinesia.

Materials:

o Male Sprague-Dawley rats

Haloperidol

SOM3355

Vehicle control

Observation chambers with video recording capabilities

Experimental Workflow:
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Figure 2: Experimental Workflow for Preclinical Evaluation of SOM3355.

Methodology:

¢ Induction of Tardive Dyskinesia: Administer haloperidol (1 mg/kg) intraperitoneally to rats

daily for 21 days.

e Washout Period: Discontinue haloperidol treatment for 7 days to allow for the development of

withdrawal-induced VCMs.
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o Treatment Groups: Randomly assign rats to one of three groups: Vehicle control, SOM3355
low dose (e.g., 10 mg/kg), and SOM3355 high dose (e.g., 30 mg/kg), administered orally
once daily for 28 days.

o Behavioral Assessment: On a weekly basis, place each rat in an observation chamber and
record its behavior for 5 minutes. Two independent, blinded observers will count the number
of VCMs.

o Data Analysis: Analyze the VCM counts using a two-way repeated measures ANOVA to
determine the effect of treatment over time.

Protocol 2: Phase 2a Proof-of-Concept Clinical Trial in
Patients with Tardive Dyskinesia

Objective: To evaluate the safety, tolerability, and preliminary efficacy of SOM3355 in patients
with moderate to severe tardive dyskinesia.

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population: Adults (18-65 years) with a diagnosis of schizophrenia or schizoaffective
disorder, currently on a stable dose of an antipsychotic medication, and with moderate to
severe tardive dyskinesia as measured by the Abnormal Involuntary Movement Scale (AIMS).

Clinical Trial Workflow:
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Figure 3: Workflow for a Phase 2a Clinical Trial of SOM3355 in Tardive Dyskinesia.
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Methodology:

e Screening and Baseline: Screen patients for eligibility criteria. At baseline, perform AIMS
scoring, collect safety laboratory samples, and assess the Clinical Global Impression of
Change in Tardive Dyskinesia (CGI-TD).

» Randomization: Randomize eligible patients in a 1:1:1 ratio to receive placebo, SOM3355
400 mg/day, or SOM3355 600 mg/day.

o Treatment: Patients will self-administer the study drug orally once daily for 12 weeks.
e Assessments:
o Primary Efficacy Endpoint: Change from baseline in the AIMS total score at Week 12.

o Secondary Efficacy Endpoints: Change from baseline in the CGI-TD score and the Patient
Global Impression of Change (PGIC) score at Week 12.

o Safety and Tolerability: Monitor adverse events, vital signs, ECGs, and clinical laboratory
tests throughout the study.

 Statistical Analysis: The primary efficacy analysis will be performed using a mixed model for
repeated measures (MMRM) on the change from baseline in the AIMS total score.

Conclusion

SOMS3355 presents a promising new therapeutic avenue for the treatment of tardive dyskinesia
due to its unique dual VMAT1/VMAT2 inhibition and mild beta 1-adrenergic antagonism. While
direct clinical evidence in TD is currently lacking, the robust data from Huntington's disease
studies, coupled with the proposed research protocols, provide a clear roadmap for its future
development. The favorable safety profile observed to date, particularly the absence of
depression, somnolence, and akathisia, suggests that SOM3355 could offer a significant
clinical advantage over existing treatments. Further preclinical and clinical investigation is
warranted to fully elucidate the potential of SOM3355 in managing the complex symptoms of
tardive dyskinesia.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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